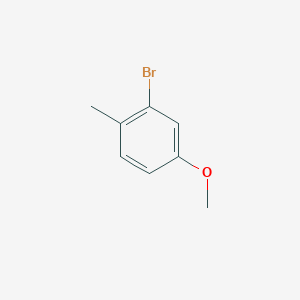

2-Bromo-4-methoxy-1-methylbenzene

Description

BenchChem offers high-quality 2-Bromo-4-methoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYVEDNIGXKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334305 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36942-56-0 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-1-methylbenzene (CAS No. 36942-56-0), a key building block in modern organic synthesis.[1][2][3] Its strategic substitution pattern makes it a valuable precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its applications in pivotal cross-coupling reactions, and offers a summary of its spectroscopic data and safety information. The insights provided herein are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Compound Identification and Properties

2-Bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene or 3-bromo-4-methylanisole, is a halogenated aromatic compound.[2] Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the benzene ring imparts specific reactivity and properties that are highly sought after in organic synthesis.

Chemical Structure and CAS Number

-

IUPAC Name: 2-bromo-4-methoxy-1-methylbenzene[2]

-

Molecular Formula: C₈H₉BrO[1]

-

SMILES: CC1=C(Br)C=C(OC)C=C1[2]

-

InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-methoxy-1-methylbenzene is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Appearance | Colorless to pale-yellow or yellow-brown liquid | |

| Boiling Point | 224.7 ± 20.0 °C at 760 mmHg | [1][4] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 101.8 ± 7.8 °C | [1] |

| Melting Point | 144-145.5 °C | [4] |

| Storage Temperature | Room Temperature |

Synthesis of 2-Bromo-4-methoxy-1-methylbenzene

The synthesis of 2-Bromo-4-methoxy-1-methylbenzene can be achieved through various methods. A common and reliable approach involves the Sandmeyer-type reaction starting from 5-methoxy-2-methylaniline. This method is advantageous due to the ready availability of the starting material and the generally good yields.

Synthetic Workflow

The overall synthetic transformation is depicted in the following diagram:

Caption: Synthetic pathway for 2-Bromo-4-methoxy-1-methylbenzene.

Detailed Experimental Protocol

This protocol outlines the diazotization of 5-methoxy-2-methylaniline followed by a Sandmeyer reaction with cuprous bromide.

Materials:

-

5-methoxy-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Cuprous bromide (CuBr)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline in a mixture of 48% hydrobromic acid and ethanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C. The rate of addition is critical to prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous bromide in 48% hydrobromic acid and heat it to boiling.

-

Slowly add the previously prepared diazonium salt solution to the hot cuprous bromide solution. Vigorous nitrogen evolution will be observed. The controlled addition is crucial for safety and to maintain a steady reaction rate.

-

After the addition is complete, reflux the reaction mixture overnight to ensure complete conversion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-4-methoxy-1-methylbenzene as a colorless to pale-yellow liquid.

-

Causality Behind Experimental Choices:

-

The use of low temperatures (0-5 °C) during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt.

-

Hydrobromic acid serves as both the acid catalyst for the diazotization and the source of the bromide nucleophile in the Sandmeyer reaction.

-

Cuprous bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.

-

The final purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring a high purity of the final product.

Applications in Organic Synthesis

The presence of a bromine atom on the aromatic ring makes 2-Bromo-4-methoxy-1-methylbenzene an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C and C-N bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Bromo-4-methoxy-1-methylbenzene can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

The methoxy and methyl groups on the aromatic ring can influence the electronic properties of the substrate, which in turn can affect the rate and efficiency of the coupling reaction. The electron-donating nature of these groups can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] 2-Bromo-4-methoxy-1-methylbenzene can be coupled with a wide range of primary and secondary amines to synthesize substituted anilines.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

This reaction is of paramount importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other pharmacologically active molecules. The ability to introduce an amino group at a specific position on the aromatic ring with high efficiency and functional group tolerance makes this a highly valuable transformation.[8]

Role in Medicinal Chemistry

The 2-bromo-4-methoxy-1-methylbenzene scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential biological activity. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively impact ADME (absorption, distribution, metabolism, and excretion) parameters.[9] By utilizing the reactivity of the bromine atom, medicinal chemists can introduce various pharmacophores and functional groups to modulate the biological activity of the resulting molecules.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Bromo-4-methoxy-1-methylbenzene, which are essential for its characterization and quality control.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| 3.78 | s | 3H | -OCH ₃ |

| 2.33 | s | 3H | -CH ₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C -OCH₃ |

| ~133 | C -CH₃ |

| ~130 | Ar-C H |

| ~118 | C -Br |

| ~116 | Ar-C H |

| ~114 | Ar-C H |

| ~55 | -OC H₃ |

| ~20 | -C H₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1050 | C-Br stretch |

Note: Predicted absorption bands. Actual values may vary.

Mass Spectrometry

| m/z | Assignment |

| 200/202 | [M]⁺ (presence of Br isotopes) |

| 185/187 | [M-CH₃]⁺ |

| 157/159 | [M-CH₃-CO]⁺ |

Note: Predicted fragmentation pattern.

Safety and Handling

2-Bromo-4-methoxy-1-methylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Bromo-4-methoxy-1-methylbenzene is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its well-defined reactivity in key cross-coupling reactions, coupled with its straightforward synthesis, makes it an important tool for the modern synthetic chemist. This guide has provided an in-depth overview of its properties, synthesis, applications, and safety, with the aim of facilitating its effective use in research and development.

References

-

Chemsrc. (2025, August 23). 2-Bromo-4-methoxy-1-methylbenzene | CAS#:36942-56-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Bromo-4-Methoxy-1-Methyl-Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Customized 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-methoxytoluene: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides an in-depth analysis of 2-bromo-4-methoxytoluene, a versatile aromatic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, chemical behavior, and strategic applications in drug discovery and materials science. We will explore the causality behind experimental choices, ensuring that the described protocols are not just instructions, but self-validating systems for achieving high-purity material.

Core Molecular Profile and Physicochemical Properties

2-Bromo-4-methoxytoluene is a substituted aromatic compound whose strategic placement of a bromine atom, a methoxy group, and a methyl group on a benzene ring makes it a valuable intermediate in organic synthesis.

The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, the electron-donating methoxy group influences the regioselectivity of further aromatic substitutions, and the methyl group provides a lipophilic anchor and a potential site for further functionalization.

Table 1: Chemical Identity and Physicochemical Properties

| Identifier | Value | Source(s) |

| IUPAC Name | 2-bromo-4-methoxy-1-methylbenzene | [1][2] |

| Synonyms | 3-Bromo-4-methylanisole, 2-Bromo-4-methoxytoluene | [1][3] |

| CAS Number | 36942-56-0 | [1][3] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow liquid or solid | [3][4] |

| Boiling Point | 224.7 ± 20.0 °C (at 760 Torr, predicted) | [1][3][5] |

| Melting Point | 144-145.5 °C (Note: This reported value appears unusually high and should be treated with caution; related isomers are liquids or low-melting solids at room temperature) | [1][5] |

| Density | 1.378 ± 0.06 g/cm³ (predicted) | [1][5] |

| Solubility | Poorly soluble in water, soluble in common organic solvents. | [6] |

Strategic Synthesis and Purification

The most reliable and scalable synthesis of 2-bromo-4-methoxytoluene proceeds via a Sandmeyer reaction, a classic yet powerful transformation for converting an aryl amine into an aryl bromide.[7][8] This approach is favored for its high fidelity and the ready availability of the starting material, 5-methoxy-2-methylaniline.

Causality of the Synthetic Route

The choice of the Sandmeyer reaction is deliberate. Direct bromination of 4-methoxytoluene is a possible alternative; however, it presents significant regioselectivity challenges. The activating methoxy and methyl groups direct bromination to multiple positions on the ring, leading to a mixture of isomers that are difficult to separate. The Sandmeyer reaction, by contrast, leverages the fixed position of the amino group in the precursor to install the bromine atom with absolute regiochemical control, ensuring the formation of the desired 2-bromo isomer exclusively.

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol is a robust, self-validating system for the synthesis and purification of 2-bromo-4-methoxytoluene.

Diagram 1: Synthetic Workflow via Sandmeyer Reaction

Caption: Workflow for the synthesis of 2-bromo-4-methoxytoluene.

Materials:

-

5-Methoxy-2-methylaniline (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline (e.g., 1.3 g, 9.48 mmol) in a mixture of 48% hydrobromic acid (13 mL) and ethanol (10 mL). Cool the mixture to 0 °C in an ice bath.[3]

-

Slowly add a solution of sodium nitrite (1.2 eq, e.g., 0.78 g in 5 mL of water) dropwise, maintaining the internal temperature between 0-5 °C. The rate of addition is critical to prevent dangerous decomposition of the diazonium salt.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt is now complete.

-

Sandmeyer Reaction: In a separate flask equipped for reflux, prepare a solution of cuprous bromide (5.0 eq, e.g., 6.8 g) in 48% hydrobromic acid (25 mL) and heat it to boiling.[3]

-

Carefully transfer the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, reflux the mixture overnight to ensure the reaction goes to completion.[3]

-

Workup and Purification: Cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic phase over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by column chromatography on silica gel, eluting with hexane, to yield pure 2-bromo-4-methoxytoluene as a colorless oil.[3]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of 2-bromo-4-methoxytoluene.

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 7.15 | d | J ≈ 8.5 | H-6 (Aromatic) |

| ~ 6.80 | d | J ≈ 2.5 | H-3 (Aromatic) | |

| ~ 6.65 | dd | J ≈ 8.5, 2.5 | H-5 (Aromatic) | |

| ~ 3.75 | s | - | -OCH₃ | |

| ~ 2.30 | s | - | Ar-CH₃ | |

| ¹³C NMR | ~ 158 | s | - | C-4 (C-O) |

| ~ 133 | s | - | C-1 (C-CH₃) | |

| ~ 132 | d | - | C-6 (Ar C-H) | |

| ~ 118 | d | - | C-5 (Ar C-H) | |

| ~ 116 | d | - | C-3 (Ar C-H) | |

| ~ 115 | s | - | C-2 (C-Br) | |

| ~ 55 | q | - | -OCH₃ | |

| ~ 20 | q | - | Ar-CH₃ |

Note: Predicted values are based on standard substituent effects in ¹H and ¹³C NMR spectroscopy. Actual values may vary slightly depending on solvent and concentration.[9][10][11][12]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1250 cm⁻¹).

Chemical Reactivity and Strategic Applications

The synthetic utility of 2-bromo-4-methoxytoluene stems from the reactivity of its C-Br bond, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.[13] These reactions are the cornerstone of modern pharmaceutical and materials synthesis.

Diagram 2: Key Cross-Coupling Reactions

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BroMo-4-Methoxy-1-Methyl-benzene | 36942-56-0 [chemicalbook.com]

- 4. 2-Bromo-4-methoxy-1-methylbenzene | 36942-56-0 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 4-Bromo-2-methylanisole, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 36942-56-0|2-Bromo-4-methoxy-1-methylbenzene|BLD Pharm [bldpharm.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene, is a substituted aromatic compound with the chemical formula C₈H₉BrO.[1] Its structure, featuring a benzene ring with bromo, methoxy, and methyl substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[2] The precise arrangement of these functional groups allows for selective chemical transformations, making a thorough understanding of its structural and electronic properties essential for its effective application.

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-methoxy-1-methylbenzene, offering insights into its molecular structure and chemical properties through the primary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers in method development, quality control, and structural elucidation.

Molecular Structure and Properties

-

IUPAC Name: 2-bromo-4-methoxy-1-methylbenzene[1]

-

CAS Number: 36942-56-0[1]

-

Molecular Formula: C₈H₉BrO[1]

-

Molecular Weight: 201.06 g/mol [1]

-

Synonyms: 2-Bromo-4-methoxytoluene, 3-Bromo-4-methylanisole[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-4-methoxy-1-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | d | 1H | Ar-H |

| ~ 6.85 | d | 1H | Ar-H |

| ~ 6.70 | dd | 1H | Ar-H |

| 3.78 | s | 3H | -OCH₃ |

| 2.35 | s | 3H | -CH₃ |

Rationale for Assignments:

-

The aromatic protons are expected in the range of δ 6.5-7.5 ppm. The electron-donating methoxy group and the electron-withdrawing bromine atom will influence their precise chemical shifts and splitting patterns.

-

The methoxy group protons (-OCH₃) are anticipated to appear as a singlet around δ 3.8 ppm.

-

The methyl group protons (-CH₃) attached to the aromatic ring will likely be observed as a singlet around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Bromo-4-methoxy-1-methylbenzene, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-OCH₃ |

| ~ 135 | C-CH₃ |

| ~ 132 | Ar-C |

| ~ 118 | Ar-C |

| ~ 115 | C-Br |

| ~ 114 | Ar-C |

| 55.6 | -OCH₃ |

| 20.5 | -CH₃ |

Rationale for Assignments:

-

The carbon attached to the oxygen of the methoxy group (C-OCH₃) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

-

The carbon bearing the bromine atom (C-Br) will also be significantly shifted.

-

The carbons of the methoxy (-OCH₃) and methyl (-CH₃) groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-4-methoxy-1-methylbenzene is expected to show characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (-CH₃, -OCH₃) | Medium |

| 1600, 1500, 1450 | Aromatic C=C skeletal vibrations | Medium-Strong |

| 1250-1200 | Aryl-O stretch (asymmetric) | Strong |

| 1050-1000 | Aryl-O stretch (symmetric) | Strong |

| ~ 800 | C-Br stretch | Medium-Strong |

| 850-800 | Aromatic C-H out-of-plane bending | Strong |

Rationale for Assignments:

-

The presence of an aromatic ether is strongly indicated by the intense C-O stretching bands in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

-

The C-Br stretching vibration is expected in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 2-Bromo-4-methoxy-1-methylbenzene, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Predicted m/z | Assignment | Notes |

| 200/202 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 157/159 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 121 | [M - Br]⁺ | Loss of a bromine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in toluene derivatives. |

Rationale for Fragmentation:

-

The molecular ion is expected to be prominent.

-

A common fragmentation pathway for anisole derivatives is the loss of a methyl radical followed by the elimination of carbon monoxide.

-

Cleavage of the C-Br bond will result in a fragment at m/z 121.

-

Rearrangement to form the stable tropylium ion (m/z 91) is also a likely fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

Caption: A simplified workflow for the analysis of a volatile compound by GC-MS.

Conclusion

The spectral data presented in this guide provide a comprehensive profile of 2-Bromo-4-methoxy-1-methylbenzene. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the provided rationales and experimental protocols, serve as a foundational resource for the identification, characterization, and quality control of this important chemical intermediate. A thorough understanding of these spectroscopic techniques is crucial for researchers and professionals in the fields of chemistry and drug development to confidently utilize this compound in their synthetic endeavors.

References

-

PubChem. 2-Bromo-4-methoxy-1-methylbenzene. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Supporting Information: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]

-

NIST. 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

PubChemLite. 2-bromo-4-methoxy-1-methylbenzene (C8H9BrO). [Link]

-

PubChem. 2-Bromo-4-methylanisole. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

-

Chemsrc. 2-Bromo-4-methoxy-1-methylbenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum of 2-Bromo-4-methoxy-1-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methoxytoluene.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to this specific molecule. It covers detailed, field-tested protocols for sample preparation and data acquisition, a thorough interpretation of both ¹H and ¹³C NMR spectra, and the rationale behind experimental choices. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and purity assessment of 2-bromo-4-methoxy-1-methylbenzene.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as 2-bromo-4-methoxy-1-methylbenzene (C₈H₉BrO), NMR allows for the unambiguous determination of its constitution by mapping the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[3][4]

The substituents on the benzene ring—a bromine atom, a methoxy group, and a methyl group—create a distinct electronic environment, leading to a unique NMR fingerprint.[3] The electron-donating methoxy and methyl groups, and the electron-withdrawing bromine atom, influence the chemical shifts of the aromatic protons and carbons in predictable ways.[3][4] This guide will walk through the process of acquiring and interpreting these spectra, providing the necessary tools for researchers to confidently identify this compound and assess its purity.

Molecular Structure and Atom Numbering

To facilitate spectral interpretation, a standardized atom numbering system is essential. The following diagram illustrates the structure of 2-bromo-4-methoxy-1-methylbenzene with the IUPAC numbering convention that will be used throughout this guide.

Caption: IUPAC numbering of 2-bromo-4-methoxy-1-methylbenzene.

Experimental Protocols: A Self-Validating System

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Sample Preparation

A homogeneous solution, free from particulate matter and paramagnetic impurities, is critical for obtaining sharp, well-resolved NMR spectra.[5]

Methodology:

-

Analyte Quantity: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of 2-bromo-4-methoxy-1-methylbenzene.[6][7] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[6][7]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power and relatively clean spectral window. The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.[6][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[6][9] This allows for easy vortexing or gentle heating to ensure complete dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift reference (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition

The following parameters are a robust starting point for acquiring high-quality spectra of 2-bromo-4-methoxy-1-methylbenzene on a standard 400 MHz or 500 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) | Higher fields provide better signal dispersion and sensitivity. |

| Solvent | CDCl₃ | CDCl₃ | Standard solvent for non-polar to moderately polar organic molecules. |

| Spectral Width (SW) | ~12 ppm (e.g., 5000 Hz) | ~220 ppm (e.g., 22000 Hz) | Ensures all expected signals are captured.[11] Aromatic protons are in the 6.5-8.0 ppm range, while aromatic carbons are around 110-160 ppm.[4][12] |

| Acquisition Time (AT) | 2-4 seconds | 1-2 seconds | Longer acquisition time improves resolution.[11] |

| Number of Scans (NS) | 8-16 | 1024-4096 | A higher number of scans is needed for ¹³C due to its low natural abundance to achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 1-2 seconds | 2-5 seconds | Allows for full relaxation of nuclei between pulses, ensuring accurate signal integration. |

| Pulse Angle | 30-45 degrees | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2-bromo-4-methoxy-1-methylbenzene.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum exhibits signals in both the aromatic (6.5-8.0 ppm) and aliphatic (upfield) regions.[13] The substituents' electronic effects are key to assigning the aromatic protons. The methoxy group (-OCH₃) is a strong electron-donating group, shielding ortho and para positions. The methyl group (-CH₃) is weakly electron-donating. The bromine (-Br) is an electron-withdrawing group via induction but weakly donating via resonance, leading to a net deshielding effect.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H6 | ~7.15 | d | 1H | J(H6-H5) ≈ 8.5 Hz (ortho) | Ortho to the methyl group and meta to the bromine, experiencing moderate shielding. |

| H5 | ~6.80 | dd | 1H | J(H5-H6) ≈ 8.5 Hz (ortho), J(H5-H3) ≈ 2.5 Hz (meta) | Ortho to the strongly donating methoxy group, resulting in significant shielding. |

| H3 | ~6.95 | d | 1H | J(H3-H5) ≈ 2.5 Hz (meta) | Ortho to the bromine and meta to the methoxy group, experiencing deshielding from the bromine. |

| -OCH₃ (C8) | ~3.78 | s | 3H | N/A | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| -CH₃ (C7) | ~2.25 | s | 3H | N/A | Typical chemical shift for a methyl group attached to an aromatic ring.[12] |

Note: Predicted values are based on additive models and may vary slightly based on solvent and spectrometer frequency.

Caption: Predicted splitting patterns for the aromatic protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Expected Chemical Shifts:

| Carbon(s) | Expected δ (ppm) | Rationale |

| C4 | ~158 | Attached to the electron-donating oxygen atom (ipso-carbon), strongly deshielded. |

| C1 | ~135 | Attached to the methyl group (ipso-carbon). |

| C6 | ~132 | Deshielded due to its proximity to the methyl group. |

| C2 | ~115 | Attached to the bromine atom (ipso-carbon), shielded by the halogen's resonance effect. |

| C5 | ~114 | Shielded by the ortho-methoxy group. |

| C3 | ~117 | Shielded by the para-methoxy group. |

| C8 (-OCH₃) | ~55 | Typical chemical shift for a methoxy carbon. |

| C7 (-CH₃) | ~20 | Typical chemical shift for an aromatic methyl carbon. |

Note: These are approximate values. Quaternary carbons (C1, C2, C4) will typically have lower intensity signals in a standard ¹³C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, complex molecules or isomeric mixtures may require advanced 2D NMR experiments for complete and unambiguous signal assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 2-bromo-4-methoxy-1-methylbenzene, a COSY spectrum would show a cross-peak between H5 and H6 (strong, ortho coupling) and a weaker cross-peak between H5 and H3 (meta coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link H3 to C3, H5 to C5, H6 to C6, the methyl protons to C7, and the methoxy protons to C8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons. For example, the methyl protons (H on C7) would show a correlation to C1, C2, and C6, confirming their position.

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The NMR spectrum of 2-bromo-4-methoxy-1-methylbenzene is a clear illustration of the power of this technique in organic chemistry. By understanding the influence of the substituents on the chemical shifts and coupling constants, a complete and confident assignment of all ¹H and ¹³C signals is achievable. The protocols and analyses presented in this guide provide a robust framework for researchers working with this compound, ensuring accuracy and reliability in their structural characterization efforts. The application of advanced 2D NMR techniques further solidifies these assignments, adhering to the highest standards of scientific integrity.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-methoxy-1-methylbenzene | 36942-56-0 [sigmaaldrich.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

IR spectrum of 2-Bromo-4-methoxy-1-methylbenzene

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-methoxy-1-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-4-methoxy-1-methylbenzene (also known as 3-Bromo-4-methylanisole), a polysubstituted aromatic compound with applications in organic synthesis. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule's structure to predict and assign its characteristic absorption bands, explaining the causal relationship between specific functional groups and their spectral signatures. This guide is intended for researchers and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control. It includes a detailed experimental protocol for acquiring a high-quality spectrum and a summary of expected vibrational frequencies.

Molecular Structure and Expected Vibrational Modes

The key to interpreting an IR spectrum lies in understanding the molecule's structure. 2-Bromo-4-methoxy-1-methylbenzene (C₈H₉BrO) is a 1,2,4-trisubstituted benzene ring. Its vibrational modes are dictated by the interplay of its constituent functional groups:

-

Aromatic Ring: The benzene core gives rise to characteristic C-H and C=C stretching and bending vibrations.

-

Methyl Group (-CH₃): An aliphatic group whose sp³ hybridized C-H bonds have distinct frequencies from the aromatic sp² C-H bonds.

-

Methoxy Group (-OCH₃): This ether linkage introduces strong C-O stretching vibrations and contributes additional aliphatic C-H modes.

-

Bromo Group (-Br): The carbon-bromine bond has a characteristic stretching frequency, though it appears in the low-frequency region of the spectrum.

Each of these groups produces a set of absorption bands that, when analyzed together, provide a unique "fingerprint" for the molecule.

A Detailed Analysis of the IR Spectrum

The IR spectrum can be logically divided into several key regions, each providing specific structural information.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic line is drawn at 3000 cm⁻¹.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The sp² C-H bonds of the benzene ring have a higher force constant than sp³ C-H bonds, causing them to absorb at a higher frequency.[1][2] Expect one or more weak to medium sharp bands just above 3000 cm⁻¹. For instance, toluene exhibits aromatic C-H stretches around 3030-3099 cm⁻¹.[2][3]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The sp³ C-H bonds in the methyl (-CH₃) and methoxy (-OCH₃) groups absorb just below 3000 cm⁻¹.[4] Typically, asymmetric and symmetric stretching modes will appear as sharp, medium-to-strong bands in this range. A weak diagnostic band for the methoxyl group may also be observed between 2860–2800 cm⁻¹.[5]

Aromatic Overtones and Ring Stretching (2000-1400 cm⁻¹)

This region provides definitive evidence for the presence of an aromatic ring.

-

Overtone/Combination Bands (2000-1665 cm⁻¹): A series of weak but sharp bands are characteristic of substituted benzene rings. The pattern of these overtones can sometimes provide clues about the substitution pattern on the ring.[2]

-

Aromatic C=C Ring Stretching (1620-1400 cm⁻¹): The conjugated π-system of the benzene ring results in complex in-plane C=C bond vibrations. These typically appear as two or more sharp, medium-intensity bands.[6] Common ranges for these peaks are 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[2][4]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations. While complex, several key absorptions for 2-Bromo-4-methoxy-1-methylbenzene can be reliably assigned here.

-

C-O Stretching (Methoxy Group): Aromatic ethers like anisole are characterized by two strong C-O stretching bands.[7]

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane (oop) C-H bending vibrations are highly diagnostic of the ring's substitution pattern.[2] For a 1,2,4-trisubstituted benzene ring, one would expect strong absorption in the 810-850 cm⁻¹ range, possibly accompanied by another band between 780–830 cm⁻¹.[8] This is a critical peak for confirming the isomer.

-

C-Br Stretching (below 700 cm⁻¹): The C-Br stretching vibration is expected in the far-infrared region, typically between 600-500 cm⁻¹. However, this peak can be weak and may overlap with other vibrations, making it less diagnostically reliable without specialized far-IR equipment.[1][9]

Summary of Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 2-Bromo-4-methoxy-1-methylbenzene, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch (sp²) | Aromatic Ring |

| 2990 - 2850 | Medium-Strong | C-H Stretch (sp³) | -CH₃ and -OCH₃ |

| ~2840 | Weak | C-H Stretch (diagnostic) | Methoxy (-OCH₃) |

| 2000 - 1665 | Weak | Overtone/Combination Bands | Aromatic Ring |

| 1620 - 1585 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1520 - 1450 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| ~1465 | Medium | C-H Asymmetric Bending | Methyl (-CH₃) |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Methoxy (-OCH₃) |

| ~1040 | Strong | Symmetric C-O-C Stretch | Methoxy (-OCH₃) |

| 850 - 810 | Strong | C-H Out-of-Plane Bend (1,2,4-Trisubstitution) | Aromatic Ring |

| 600 - 500 | Weak-Medium | C-Br Stretch | Bromo (-Br) |

Experimental Protocol: Acquiring the IR Spectrum

This protocol describes the acquisition of a Fourier Transform Infrared (FT-IR) spectrum for a liquid sample like 2-Bromo-4-methoxy-1-methylbenzene using the Attenuated Total Reflectance (ATR) technique, which is a modern and reliable method.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition (Self-Validating Step):

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

-

Acquire a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Causality Check: This step is critical to ensure that peaks from atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) do not appear in the final sample spectrum.

-

-

Sample Analysis:

-

Place a small drop (1-2 drops) of 2-Bromo-4-methoxy-1-methylbenzene directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. Apply consistent pressure for reproducibility.

-

Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary (most modern software does this automatically) to account for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample handling to final structural confirmation.

Caption: Workflow for IR Spectrum Acquisition and Interpretation.

Conclusion

The infrared spectrum of 2-Bromo-4-methoxy-1-methylbenzene is a powerful tool for its unambiguous identification. The key diagnostic features are the clear separation of aromatic and aliphatic C-H stretches around 3000 cm⁻¹, the strong and characteristic asymmetric and symmetric C-O stretching bands of the methoxy group at approximately 1250 cm⁻¹ and 1040 cm⁻¹, and a strong C-H out-of-plane bending band in the 850-810 cm⁻¹ region, which confirms the 1,2,4-trisubstitution pattern. By following a systematic approach to acquisition and interpretation as outlined in this guide, researchers can confidently use IR spectroscopy for the structural verification and quality assessment of this important synthetic intermediate.

References

-

Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166.

-

Trivedi, M. K., Branton, A., Trivedi, D., & Nayak, G. (2016). Evaluation of Isotopic Abundance Ratio in Biofield Energy Treated Nitrophenol Derivatives Using Gas Chromatography-Mass Spectrometry. American Journal of Chemical Engineering.

-

Brown, D. (n.d.). Infrared spectrum of methylbenzene (toluene). Doc Brown's Chemistry.

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy.

-

Lee, Y.-P., et al. (2017). Infrared absorption spectra of partially deuterated methoxy radicals CH2DO and CHD2O isolated in solid para-hydrogen. The Journal of Chemical Physics.

-

National Center for Biotechnology Information (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. PubChem Compound Database.

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry & Biochemistry.

-

Lake, R. F., & Thompson, H. W. (1966). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 291(1427), 469-479.

-

Bartleby (n.d.). IR Spectrum Of Anisole. Bartleby Research.

-

Knowbee Tutoring (2015). CH Absorption Bands in Infrared Spectroscopy. YouTube.

-

National Center for Biotechnology Information (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. PubChem Compound Database.

-

LibreTexts Chemistry (2024). Infrared Spectra of Some Common Functional Groups.

-

LibreTexts Chemistry (2020). Infrared Spectra of Some Common Functional Groups.

-

BenchChem (2025). Spectroscopic Profile of 2-Bromo-1-iodo-4-methylbenzene: A Technical Guide.

-

NIST (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.

-

ChemicalBook (2025). 2-BroMo-4-Methoxy-1-Methyl-benzene.

-

Pearson (n.d.). The IR spectrum for anisole contains two C―O stretching bands in...

-

UCLA Division of Undergraduate Education (n.d.). IR Spectroscopy Tutorial: Aromatics.

-

OpenStax (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

Mass spectrometry of 2-Bromo-4-methoxy-1-methylbenzene

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-methoxy-1-methylbenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-4-methoxy-1-methylbenzene (CAS: 36942-56-0), a substituted aromatic compound relevant in synthetic organic chemistry. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural steps to explain the core principles and interpretive logic essential for robust structural elucidation and purity assessment. We will explore the foundational principles of ionization, predict the detailed fragmentation pathways based on chemical structure, and provide validated experimental protocols for acquiring and interpreting high-quality mass spectra.

Introduction: The Analytical Imperative

2-Bromo-4-methoxy-1-methylbenzene, also known as 3-bromo-4-methylanisole, is a polysubstituted aromatic compound. Its molecular structure incorporates a toluene backbone with bromo and methoxy functional groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where the carbon-bromine bond is a key reactive site.

Accurate characterization of such molecules is paramount for ensuring reaction success, confirming structural integrity, and assessing purity. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the most common and informative method for a volatile and thermally stable compound of this class.

Part 1: Foundational Principles for Analyzing 2-Bromo-4-methoxy-1-methylbenzene

A logical analysis of a mass spectrum begins with understanding the ionization process and the inherent isotopic properties of the constituent atoms. These principles form the bedrock of a trustworthy interpretation.

Ionization Technique: Electron Ionization (EI)

For a relatively small, nonpolar, and volatile organic molecule like 2-Bromo-4-methoxy-1-methylbenzene, Electron Ionization (EI) is the method of choice.[1][2]

-

Mechanism & Rationale: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV). This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). The 70 eV standard is used because it provides reproducible fragmentation patterns, creating a stable "fingerprint" for the molecule that can be compared across instruments and databases. The excess energy transferred during ionization causes the molecular ion to be in a high-energy state, leading to extensive and predictable fragmentation. While this can sometimes prevent the observation of the molecular ion for very unstable compounds, it is generally observable for stable aromatic systems.[1]

The Isotopic Signature: A Definitive Marker for Bromine

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% ⁷⁹Br and 49.5% ⁸¹Br).[3]

-

Consequence in MS: This 1:1 isotopic ratio means that any ion containing a single bromine atom will appear as a pair of peaks, separated by 2 mass-to-charge units (m/z), with nearly identical intensities. This "M" and "M+2" pattern is a definitive confirmation of the presence of bromine in the ion.[3][4] For 2-Bromo-4-methoxy-1-methylbenzene, this signature will be prominent for the molecular ion and any bromine-containing fragments.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments are sufficient for observing the isotopic pattern, High-Resolution Mass Spectrometry (HRMS) provides an additional layer of confirmation. HRMS measures the mass-to-charge ratio to several decimal places, allowing for the determination of the exact mass.

-

Application: The exact mass of the ⁷⁹Br-containing molecular ion of C₈H₉BrO is 199.9837 Da.[5] An HRMS measurement confirming this value would unambiguously validate the elemental formula, distinguishing it from other potential combinations of atoms with the same nominal mass.

Part 2: Predicted Fragmentation Pathways

The fragmentation of the 2-Bromo-4-methoxy-1-methylbenzene molecular ion (C₈H₉⁷⁹BrO•+ at m/z 200 and C₈H₉⁸¹BrO•+ at m/z 202) is governed by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation routes are dictated by the weakest bonds and the formation of stable carbocations, such as benzylic and tropylium ions.

The Molecular Ion (M•+)

The molecular ion is expected to be clearly visible as a pair of peaks of almost equal intensity at m/z 200 and m/z 202 . This doublet is the starting point for all fragmentation analysis.

Major Fragmentation Mechanisms

The structure of 2-Bromo-4-methoxy-1-methylbenzene suggests several competing fragmentation pathways, which are key to confirming the arrangement of the substituents.

-

Pathway A: Loss of a Methyl Radical (•CH₃) This is a common fragmentation for both methoxy- and methyl-substituted aromatic rings. The loss of a •CH₃ radical from the molecular ion leads to the formation of a stable cation.

-

[C₈H₉BrO]•+ → [C₇H₆BrO]+ + •CH₃

-

This results in a fragment ion doublet at m/z 185/187 .

-

-

Pathway B: Loss of a Bromine Radical (•Br) Cleavage of the C-Br bond is a highly favorable pathway, resulting in the loss of a bromine radical. This is often a significant fragmentation event for brominated aromatics.[6]

-

[C₈H₉BrO]•+ → [C₈H₉O]+ + •Br

-

This results in a single fragment ion (containing no bromine) at m/z 121 . The absence of an M+2 peak for this ion confirms the loss of the bromine atom.

-

-

Pathway C: Benzylic Cleavage and Tropylium Ion Formation Toluene and its derivatives are famous for undergoing rearrangement to form the highly stable tropylium ion (C₇H₇+). This pathway often begins with the loss of a hydrogen atom from the methyl group.

-

Step 1: Loss of H•: [C₈H₉BrO]•+ → [C₈H₈BrO]+ + H•. This creates a substituted benzyl cation at m/z 199/201 .

-

Step 2: Loss of Br• from [M-H]+: The [M-H]+ ion can then lose a bromine radical to form a methoxy-methylphenyl cation. [C₈H₈BrO]+ → [C₈H₈O]+ + •Br at m/z 120 .

-

-

Pathway D: Methoxy Group Fragmentation The methoxy group can fragment via two characteristic pathways.

-

Loss of Formaldehyde (CH₂O): This is a common rearrangement for aromatic methoxy compounds. It typically occurs after an initial fragmentation, such as the loss of bromine.

-

[C₈H₉O]+ (m/z 121) → [C₇H₇]+ + CH₂O. This leads to an ion at m/z 91 , which is the classic tropylium ion.

-

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the aryl-O bond results in the loss of the entire methoxy group.

-

[C₈H₉BrO]•+ → [C₇H₆Br]+ + •OCH₃. This produces a fragment doublet at m/z 169/171 .

-

-

Summary of Predicted Ions

The table below summarizes the key ions expected in the EI mass spectrum of 2-Bromo-4-methoxy-1-methylbenzene.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Identity/Origin | Key Characteristics |

| 200 / 202 | [C₈H₉BrO]•+ | Molecular Ion (M•+) | 1:1 doublet, confirms MW and Br presence |

| 185 / 187 | [C₇H₆BrO]+ | [M - CH₃]+ | 1:1 doublet, loss of methyl radical |

| 169 / 171 | [C₇H₆Br]+ | [M - OCH₃]+ | 1:1 doublet, loss of methoxy radical |

| 121 | [C₈H₉O]+ | [M - Br]+ | Singlet, confirms loss of Br |

| 91 | [C₇H₇]+ | Tropylium Ion | Singlet, common aromatic fragment |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for 2-Bromo-4-methoxy-1-methylbenzene.

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating protocol for the analysis of 2-Bromo-4-methoxy-1-methylbenzene using a standard capillary GC-MS system with an EI source.

Objective

To acquire a high-quality, reproducible electron ionization mass spectrum for the structural confirmation and purity analysis of 2-Bromo-4-methoxy-1-methylbenzene.

Materials and Instrumentation

-

Sample: 2-Bromo-4-methoxy-1-methylbenzene, solid or liquid.

-

Solvent: Dichloromethane or Ethyl Acetate, HPLC or GC grade.

-

Instrumentation: Gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to create a working solution of ~10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

-

-

GC Method Parameters (Typical):

-

Injection Port: Split/Splitless injector. Use in split mode (e.g., 50:1 split ratio) to prevent column overload.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte.

-

GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. Rationale: This program provides good separation from common solvent impurities and ensures the analyte elutes as a sharp peak.

-

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300. Rationale: This range covers the molecular ion and all expected fragments while excluding low-mass background ions from air and water.

-

Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering and saturating the MS detector.

-

-

Data Acquisition and Validation:

-

Inject a solvent blank first to ensure system cleanliness.

-

Inject the sample solution.

-

Verify that the analyte elutes as a single, symmetrical peak in the total ion chromatogram (TIC).

-

Acquire the mass spectrum across the apex of the chromatographic peak.

-

Experimental Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of a small organic molecule.

Part 4: Data Interpretation and Trustworthiness

A trustworthy analysis is a self-validating one. Each piece of evidence from the spectrum should logically support the proposed structure.

-

Confirm the Molecular Ion: The first step is to locate the candidate molecular ion peaks. For this compound, look for a doublet at m/z 200/202 with a ~1:1 intensity ratio. If present, this provides strong evidence for the molecular weight and the presence of one bromine atom.

-

Validate with Isotopic Patterns: Scrutinize all major fragment doublets (e.g., m/z 185/187, 169/171). They must also exhibit the ~1:1 intensity ratio. Fragments appearing as singlets (e.g., m/z 121, 91) must correspond to the logical loss of the bromine atom.

-

Correlate Fragments to Structure: Match the observed m/z values to the predicted fragments in the table above. The presence of the m/z 121 peak ([M-Br]+) and the m/z 169/171 doublet ([M-OCH₃]+) provides direct evidence for both the bromo and methoxy substituents. The presence of the tropylium ion at m/z 91 is characteristic of a toluene-like substructure.

-

Consider High-Resolution Data: If HRMS data is available, calculate the elemental composition for the molecular ion and key fragments. The measured exact masses should match the theoretical values within a narrow error margin (typically < 5 ppm), providing the highest level of confidence in the assignments.

By systematically validating each observation against established chemical principles, the resulting structural confirmation becomes robust, defensible, and trustworthy.

References

-

Hadichemist. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-methoxypropane. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-methylbenzene. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-bromo-4-methoxy-1-methylbenzene (C8H9BrO). [Link]

-

ChemBK. 2-Bromo-4-Methoxy-1-Methyl-Benzene. [Link]

-

ChemSrc. 2-Bromo-4-methoxy-1-methylbenzene. [Link]

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Shaheen, F., et al. (2016). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chemical Society of Pakistan, 38(4). [Link]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Bromo-4-methoxy-1-methylbenzene solubility

An In-depth Technical Guide to the Solubility and Physicochemical Properties of 2-Bromo-4-methoxy-1-methylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-methoxy-1-methylbenzene (CAS No. 36942-56-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's solubility profile, physicochemical properties, and practical handling. The narrative is built on a foundation of scientific principles and field-proven insights to ensure both accuracy and applicability.

Core Compound Identity and Significance

2-Bromo-4-methoxy-1-methylbenzene, also known by synonyms such as 3-Bromo-4-methylanisole, is an aromatic compound with the molecular formula C₈H₉BrO.[1][2] Its structure, featuring a benzene ring substituted with bromo, methoxy, and methyl groups, makes it a versatile building block in organic synthesis.

The strategic placement of these functional groups allows for its use in a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] This reactivity is leveraged extensively in the synthesis of complex molecules for pharmaceuticals and advanced materials, such as organic light-emitting diodes (OLEDs).[3] Understanding its solubility is therefore not merely an academic exercise but a critical factor for optimizing reaction conditions, product yield, and purification processes.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock for predicting its behavior in a chemical system. The key properties of 2-Bromo-4-methoxy-1-methylbenzene are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-4-methoxy-1-methylbenzene

| Property | Value | Reference |

| CAS Number | 36942-56-0 | [2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow liquid/oily product | [4] |

| Boiling Point | ~224.7 °C at 760 mmHg | [1][4] |

| Density | ~1.4 g/cm³ | [1] |

| Flash Point | ~101.8 °C | [1][4] |

| LogP (Octanol/Water) | 3.48 - 3.5 | [1][2] |

| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [1] |

Expert Analysis of Properties:

-

Physical State: The compound is consistently described as a liquid at room temperature.[4]

-

Polarity and Lipophilicity: The LogP value of approximately 3.5 indicates that the compound is significantly more soluble in octanol than in water, classifying it as a lipophilic (fat-loving) and nonpolar molecule.[1][2] This is a direct consequence of its molecular structure, which is dominated by the nonpolar benzene ring and methyl group, with only a weakly polar ether linkage.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large, polarizable electron cloud of the bromine atom and the benzene ring. Dipole-dipole interactions are present due to the methoxy group but are overshadowed by the overall nonpolar character. The molecule lacks hydrogen bond donors, which is a key factor in its low aqueous solubility.

Comprehensive Solubility Profile

The "like dissolves like" principle is the guiding tenet for predicting the solubility of this compound. Its nonpolar, lipophilic nature dictates its solubility behavior across a range of common laboratory solvents. While precise quantitative data (e.g., in g/100 mL) is not widely published, a reliable qualitative and semi-quantitative profile can be constructed from its physicochemical properties and documented use in synthesis.

Aqueous Solubility

Given its high LogP value and lack of hydrogen bonding capacity, 2-Bromo-4-methoxy-1-methylbenzene is expected to be poorly soluble to immiscible in water. This is consistent with the behavior of structurally similar compounds like 4-Bromoanisole, which is documented as being immiscible in water.[5] This low aqueous solubility is advantageous during reaction work-ups, as it allows for efficient extraction from aqueous layers using an appropriate organic solvent.

Organic Solvent Solubility

The compound's solubility in organic solvents is inferred from its successful use in synthetic protocols, particularly in extraction and chromatography steps.[4]

-

High Solubility: It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents that can engage in van der Waals interactions.

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Alkanes: Hexane, Cyclohexane

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

-

Good to Moderate Solubility: It exhibits good solubility in moderately polar solvents, which is confirmed by its widespread use in reaction work-ups.

-

Esters: Ethyl acetate is explicitly used as an extraction solvent for this compound, indicating good solubility.[4]

-

-

Low to Negligible Solubility: It will have poor solubility in polar protic solvents, as it cannot form hydrogen bonds.

-

Alcohols: Methanol, Ethanol

-

Water

-

Table 2: Predicted Solubility of 2-Bromo-4-methoxy-1-methylbenzene in Common Solvents

| Solvent | Type | Predicted Solubility | Rationale / Evidence |

| Water (H₂O) | Polar Protic | Very Low / Immiscible | High LogP; Lacks H-bond donors.[1][2][5] |

| Hexane (C₆H₁₄) | Nonpolar | High | "Like dissolves like"; Used as an eluent in column chromatography.[4] |

| Toluene (C₇H₈) | Nonpolar Aromatic | High | "Like dissolves like"; Similar aromatic structure. |

| Ethyl Acetate | Moderately Polar | High | Used as an extraction solvent in synthesis.[4] |

| Dichloromethane | Weakly Polar Aprotic | High | Common solvent for nonpolar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Effective at solvating a wide range of organic molecules. |

| Ethanol (EtOH) | Polar Protic | Low | Mismatch in polarity and intermolecular forces. |

| Methanol (MeOH) | Polar Protic | Low | Mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility: A Protocol

To move from prediction to empirical data, a standardized experimental protocol is required. The following describes a robust, self-validating workflow for determining the solubility of 2-Bromo-4-methoxy-1-methylbenzene.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a liquid compound.

Step-by-Step Methodology

-

Materials & Setup:

-

2-Bromo-4-methoxy-1-methylbenzene (purity >97%).

-

Selected solvent (HPLC grade).

-

Calibrated analytical balance, temperature-controlled shaker bath, glass vials with screw caps, volumetric flasks, and appropriate syringes/pipettes.

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze these standards using the chosen chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add a known volume of the solvent to several vials (perform in triplicate).

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the solvent to thermally equilibrate.

-

Add an excess amount of 2-Bromo-4-methoxy-1-methylbenzene to each vial. An excess is present when a separate, undissolved phase of the compound is visible.

-

Seal the vials and agitate them in the shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After agitation, let the vials stand undisturbed in the temperature bath to allow the undissolved compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant (the top solvent layer).

-